molecular formula C9H14O3 B133098 2-acetylcyclohexane-1-carboxylic Acid CAS No. 148029-00-9

2-acetylcyclohexane-1-carboxylic Acid

Cat. No.: B133098
CAS No.: 148029-00-9
M. Wt: 170.21 g/mol
InChI Key: TUKYIYSUAUIYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylcyclohexane-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C9H14O3. This compound is of interest due to its unique structure, which combines both a ketone and a carboxylic acid functional group within a cyclohexane ring. This dual functionality makes it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylcyclohexane-1-carboxylic acid typically involves the acetylation of cyclohexanone. One common method is the reaction of cyclohexanone with acetic anhydride in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in toluene and refluxed using a Dean-Stark apparatus to remove water formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as vacuum distillation are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetylcyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Acetylcyclohexane-1-carboxylic acid is unique due to its combination of ketone and carboxylic acid functionalities within a six-membered ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-acetylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKYIYSUAUIYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412353
Record name Cyclohexanecarboxylicacid, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148029-00-9
Record name Cyclohexanecarboxylicacid, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.